molecular formula C15H12Cl2N4S2 B14252229 2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine CAS No. 474013-75-7

2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine

Cat. No.: B14252229
CAS No.: 474013-75-7
M. Wt: 383.3 g/mol
InChI Key: AIOOFCSLOVYRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine is a complex organic compound belonging to the class of phenylpyrimidines. This compound is characterized by its polycyclic aromatic structure, which includes a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine derivative, followed by chlorination and subsequent cyclization to form the triazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
  • 2-Amino-4-{2,4-dichloro-5-[2-(diethylamino)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Uniqueness: Compared to similar compounds, 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine stands out due to its specific substitution pattern and the presence of the pyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

474013-75-7

Molecular Formula

C15H12Cl2N4S2

Molecular Weight

383.3 g/mol

IUPAC Name

2,4-dichloro-6-[5-(5-pyrrolidin-1-ylthiophen-2-yl)thiophen-2-yl]-1,3,5-triazine

InChI

InChI=1S/C15H12Cl2N4S2/c16-14-18-13(19-15(17)20-14)11-4-3-9(22-11)10-5-6-12(23-10)21-7-1-2-8-21/h3-6H,1-2,7-8H2

InChI Key

AIOOFCSLOVYRAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(S2)C3=CC=C(S3)C4=NC(=NC(=N4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.